Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]-
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Overview
Description
Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reactions. Additionally, high-temperature and high-pressure conditions may be employed to drive the reactions to completion .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the tetrazole ring.
Tetrazole-substituted pyridines: Contain the tetrazole ring and pyridine ring but may have different substituents on the phenyl ring.
Uniqueness
Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- is unique due to the combination of the trifluoromethyl group, phenyl ring, tetrazole ring, and pyridine ring in a single molecule. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and the ability to form multiple hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10F3N5 |
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Molecular Weight |
305.26 g/mol |
IUPAC Name |
3-[2-[[3-(trifluoromethyl)phenyl]methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)12-5-1-3-10(7-12)9-22-20-13(19-21-22)11-4-2-6-18-8-11/h1-8H,9H2 |
InChI Key |
AVKRHJJNTGCKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2N=C(N=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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